molecular formula C21H22ClFN2O2 B5809692 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B5809692
M. Wt: 388.9 g/mol
InChI Key: UOGHIEIHZGTSTN-UHFFFAOYSA-N
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Description

Piperidine derivatives are significant in medicinal chemistry due to their broad range of biological activities. The compound belongs to this class, with specific substituents that suggest potential pharmacological or chemical utility.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex organic reactions, including nucleophilic substitution, amidation, and ring formation. For instance, the synthesis of N-(piperidin-1-yl) derivatives typically involves nucleophilic displacement and is aimed at exploring biological targets like cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques like X-ray crystallography, which provides insights into their three-dimensional conformations, crucial for understanding their chemical reactivity and interaction with biological targets. For instance, the structure of specific piperidine analogs was determined to facilitate the understanding of their biological activity (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and electrophilic substitution, reflecting their versatile chemical properties. These reactions are pivotal in modifying the chemical structure to enhance biological activity or alter physical and chemical properties.

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different solvents and conditions, impacting its use in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity towards acids and bases, stability under different conditions, and the presence of functional groups, define the compound's utility in chemical syntheses and its biological activity profile. For example, modifications at the piperidine nitrogen or the aromatic rings can significantly impact the compound's affinity for biological receptors and its pharmacokinetic properties (Sugimoto et al., 1990).

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c22-18-5-3-17(4-6-18)21(27)25-13-10-16(11-14-25)20(26)24-12-9-15-1-7-19(23)8-2-15/h1-8,16H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGHIEIHZGTSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide

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